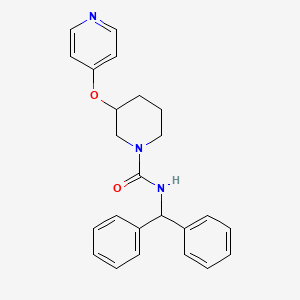

N-benzhydryl-3-(pyridin-4-yloxy)piperidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While specific synthesis methods for “N-benzhydryl-3-(pyridin-4-yloxy)piperidine-1-carboxamide” are not available, similar compounds have been synthesized and evaluated for their biological activity . For instance, a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Scientific Research Applications

Synthesis and Evaluation as Potential Antipsychotic Agents

A study by Norman et al. (1996) explored the synthesis and evaluation of heterocyclic carboxamides, including compounds structurally related to N-benzhydryl-3-(pyridin-4-yloxy)piperidine-1-carboxamide, as potential antipsychotic agents. The compounds were evaluated for their in vitro binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, as well as their in vivo ability to antagonize apomorphine-induced climbing response in mice. Two derivatives exhibited potent in vivo activities and were found to be less active in behavioral models predictive of extrapyramidal side effects, indicating their potential as antipsychotic agents with fewer side effects (Norman, Navas, Thompson, & Rigdon, 1996).

Molecular Interactions with Biological Targets

Another study focused on the molecular interaction of a compound structurally related to N-benzhydryl-3-(pyridin-4-yloxy)piperidine-1-carboxamide, with the CB1 cannabinoid receptor. Through conformational analysis and comparative molecular field analysis (CoMFA), the study provided insights into the steric and electrostatic interactions of the compound with the receptor, proposing mechanisms by which it may exert antagonist or inverse agonist activity (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).

Inhibitors of Farnesyl Protein Transferase

Research by Mallams et al. (1998) delved into the synthesis of novel 4-amido, 4-carbamoyl, and 4-carboxamido derivatives of 1-(8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)piperazine, aiming to explore the structure-activity relationship (SAR) of this series of Farnesyl Protein Transferase (FPT) inhibitors. This study resulted in the identification of compounds with improved pharmacokinetics and potent FPT inhibition, highlighting their potential for therapeutic applications in cancer treatment (Mallams, Rossman, Doll, Girijavallabhan, Ganguly, et al., 1998).

properties

IUPAC Name |

N-benzhydryl-3-pyridin-4-yloxypiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O2/c28-24(27-17-7-12-22(18-27)29-21-13-15-25-16-14-21)26-23(19-8-3-1-4-9-19)20-10-5-2-6-11-20/h1-6,8-11,13-16,22-23H,7,12,17-18H2,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLZCDEJYAYGUFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)OC4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzhydryl-3-(pyridin-4-yloxy)piperidine-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7-Dimethoxy-2-methyl-3-[4-(methylthio)phenyl]-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid](/img/structure/B2654598.png)

![2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2654604.png)

![4-methoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2654609.png)

![N-cyclopentyl-1-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2654611.png)

![4-({[(4-Bromophenyl)methyl]amino}methyl)oxan-4-ol](/img/structure/B2654616.png)